molecular formula C9H12FNO B1519439 2-Amino-1-(4-fluorophenyl)propan-1-ol CAS No. 109515-15-3

2-Amino-1-(4-fluorophenyl)propan-1-ol

Cat. No. B1519439
CAS RN: 109515-15-3
M. Wt: 169.2 g/mol
InChI Key: NFIUKBOGCIKNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-fluorophenyl)propan-1-ol” is a compound with the molecular formula C9H12FNO and a molecular weight of 169.2 . It is also known as “®-2-amino-3-(4-fluorophenyl)propan-1-ol” and "(2R)-2-amino-3-(4-fluorophenyl)-1-propanol" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 . This indicates the arrangement of atoms in the molecule and their connectivity.

The storage temperature is 4°C, and it should be protected from light .

Scientific Research Applications

Medicine: Potential Therapeutic Agent

2-Amino-1-(4-fluorophenyl)propan-1-ol may serve as a precursor for the synthesis of pharmaceutical compounds due to its structural similarity to bioactive molecules. Its amino and hydroxyl functional groups allow for further chemical modifications, potentially leading to the development of new therapeutic agents .

Pharmacology: Drug Development

In pharmacology, this compound could be used in drug design and development. Its fluorinated aromatic ring might interact with various biological targets, influencing pharmacokinetics and pharmacodynamics. It could be particularly useful in creating fluorinated analogs of existing drugs to enhance their efficacy or reduce side effects .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure suggests potential use in enzyme inhibition studies. By binding to active sites of enzymes, it could help in understanding the mechanism of action and thus aid in the design of enzyme inhibitors that could serve as drugs for diseases like cancer or Alzheimer’s .

Chemical Synthesis: Intermediate for Organic Molecules

2-Amino-1-(4-fluorophenyl)propan-1-ol can act as an intermediate in the synthesis of complex organic molecules. Its functional groups are versatile handles for various chemical reactions, making it valuable in constructing larger, more complex structures for materials or pharmaceuticals .

Materials Science: Synthesis of Advanced Materials

This compound could be utilized in the synthesis of advanced materials. For instance, its incorporation into polymers could result in materials with unique properties, such as enhanced durability or chemical resistance, potentially useful in a range of industries .

Analytical Chemistry: Reference Standard

Due to its well-defined structure and purity, 2-Amino-1-(4-fluorophenyl)propan-1-ol can be used as a reference standard in analytical chemistry. It could help calibrate instruments or validate analytical methods, ensuring the accuracy and reliability of chemical analyses .

properties

IUPAC Name

2-amino-1-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIUKBOGCIKNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-fluorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-fluorophenyl)propan-1-ol
Reactant of Route 2
2-Amino-1-(4-fluorophenyl)propan-1-ol
Reactant of Route 3
2-Amino-1-(4-fluorophenyl)propan-1-ol
Reactant of Route 4
2-Amino-1-(4-fluorophenyl)propan-1-ol
Reactant of Route 5
2-Amino-1-(4-fluorophenyl)propan-1-ol
Reactant of Route 6
2-Amino-1-(4-fluorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.